Contractile Response Modulation in Guinea Pig Ileum: Direct Comparison with N-Acetyl-1-aminoindan
In a direct head-to-head organ bath assay, N-(1H-inden-3-yl)acetamide (designated Compound 3) was evaluated alongside N-acetyl-1-aminoindan (Compound 2) and its chiral (R)-enantiomer (Compound 2a) for modulation of electrically stimulated contractile responses in guinea pig ileal preparations [1]. All three compounds were tested over a concentration range expressed in micromoles per liter, with relative contraction amplitude quantified on the y-axis [1]. The comparative data, presented in Figures 2 and 3 of US6737547, demonstrate that the indene-based Compound 3 produces a concentration-response relationship distinct from that of the indane-based comparators, with divergent slopes and maximal effect levels evident in the logit transformation plots [1]. While precise EC50 values are not tabulated in the patent text, the graphical representation confirms quantifiable differentiation in both potency and efficacy between the planar indene scaffold and the saturated indane analogs [1].
| Evidence Dimension | Modulation of electrically evoked contraction amplitude in isolated guinea pig ileum |
|---|---|
| Target Compound Data | Concentration-response relationship spanning micromolar range; distinct curve position relative to comparators (exact EC50 not tabulated) |
| Comparator Or Baseline | N-acetyl-1-aminoindan (Compound 2) and (R)-N-acetyl-1-aminoindan (Compound 2a) |
| Quantified Difference | Divergent concentration-response curves with non-overlapping confidence intervals as depicted in Figures 2 and 3 |
| Conditions | Guinea pig ileal longitudinal muscle strip, electrical field stimulation, drug bath concentrations in µM |
Why This Matters
This direct, assay-matched comparison establishes that the indene core (target compound) yields a pharmacologically distinct smooth muscle modulatory profile relative to the indane core, precluding substitution without compromising experimental outcomes.
- [1] US Patent 6,737,547 B1. Figures 2 and 3; Example 10. Compositions containing and methods of using N-acyl-1H-aminoindenes. Cell Pathways, Inc., 2004. View Source
